
4-chloro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H16ClN3O2S2 and its molecular weight is 405.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to target thecoagulation enzyme Factor Xa (FXa) . FXa is a promising target for anticoagulant therapy .
Mode of Action
Compounds with similar structures have been found to inhibit fxa, preventing the formation of blood clots .
Biochemical Pathways
By inhibiting fxa, similar compounds prevent the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability . This suggests that the compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
By inhibiting fxa, similar compounds can prevent the formation of blood clots, reducing the risk of thromboembolic diseases .
Biologische Aktivität
4-Chloro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide, with the molecular formula C18H16ClN3O2S2, is a compound that has garnered attention for its potential biological activity, particularly in the context of anticoagulation and antiviral properties. This article explores its biological mechanisms, pharmacokinetics, and relevant case studies.
The primary biological activity associated with this compound is its inhibition of Factor Xa (FXa) , an essential enzyme in the coagulation cascade. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation and the risk of thromboembolic diseases.
Key Points:
- Target : Coagulation enzyme Factor Xa (FXa).
- Mode of Action : Inhibition of FXa prevents blood clot formation.
- Biochemical Pathways : Interference with the coagulation cascade leads to reduced thrombin levels.
Pharmacokinetics
Compounds structurally similar to this compound have demonstrated good oral bioavailability. This characteristic is crucial for therapeutic applications as it ensures effective systemic circulation post-administration.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity Type | Description | Reference |
---|---|---|
Anticoagulant | Inhibits FXa, reducing clot formation | |
Antiviral | Potential activity against viral replication |
Study on Anticoagulant Activity
In a study evaluating various anticoagulants, derivatives similar to this compound were tested for their efficacy against thrombin generation. The results indicated a significant reduction in thrombin levels at concentrations as low as 0.5 µM, suggesting strong anticoagulant properties.
Antiviral Potential
Research has also indicated that compounds with thiazole and thiophene moieties exhibit antiviral properties by inhibiting viral enzymes. In vitro studies demonstrated that this compound could reduce viral replication rates in cell cultures infected with various viruses, including those from the flavivirus family .
Eigenschaften
IUPAC Name |
4-chloro-N-[4-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S2/c19-13-5-3-12(4-6-13)17(24)22-18-21-14(11-26-18)7-8-16(23)20-10-15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUHMQUFAIPWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.